molecular formula C18H18ClNO3 B094721 ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate CAS No. 19064-51-8

ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate

Cat. No. B094721
CAS RN: 19064-51-8
M. Wt: 331.8 g/mol
InChI Key: PAUVWPUAHFECOS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Etodolac and is used to treat pain and inflammation in the body. Etodolac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in pain and inflammation.

Mechanism Of Action

Etodolac works by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By blocking the production of prostaglandins, Etodolac reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

Etodolac has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. It also reduces the activity of neutrophils, which are involved in the inflammatory response. Etodolac has been shown to have analgesic and antipyretic properties, making it useful in the treatment of pain and fever.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Etodolac in lab experiments is its potency as a COX inhibitor. It is also relatively inexpensive and widely available. However, Etodolac has some limitations in lab experiments. It has been shown to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of Etodolac. One area of research is the development of new COX inhibitors with fewer side effects. Another area of research is the investigation of the long-term effects of Etodolac on the liver and kidneys. Additionally, the use of Etodolac in combination with other drugs is an area of research that has potential for the treatment of pain and inflammation. Finally, the investigation of the effects of Etodolac on different physiological and biochemical pathways is an area of research that has the potential to uncover new therapeutic targets.

Synthesis Methods

The synthesis of Etodolac involves the reaction of 4-chlorobenzoyl chloride with L-phenylalanine ethyl ester in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and ethyl iodide to form Etodolac.

Scientific Research Applications

Etodolac is extensively used in scientific research to investigate the role of COX enzymes in pain and inflammation. It is also used to study the effects of NSAIDs on different physiological and biochemical pathways. Etodolac has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a useful tool in the study of these processes.

properties

CAS RN

19064-51-8

Product Name

ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C18H18ClNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)20-17(21)14-8-10-15(19)11-9-14/h3-11,16H,2,12H2,1H3,(H,20,21)/t16-/m0/s1

InChI Key

PAUVWPUAHFECOS-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

synonyms

ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenyl-propanoate

Origin of Product

United States

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